ETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}BENZOATE
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Overview
Description
Ethyl 2-{[(5-bromo-2-furyl)carbonyl]amino}benzoate: is an organic compound that features a complex structure with a furan ring, a bromine atom, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-{[(5-bromo-2-furyl)carbonyl]amino}benzoate typically involves the following steps:
Bromination of Furan: The furan ring is brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Formation of the Amide Bond: The brominated furan is then reacted with 2-aminobenzoic acid or its derivatives to form the amide bond. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to yield the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The carbonyl group in the amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 2-{[(5-bromo-2-furyl)carbonyl]amino}benzoate is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of furan derivatives with biological targets, potentially leading to the discovery of new bioactive molecules.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 2-{[(5-bromo-2-furyl)carbonyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and bromine atom can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Ethyl 2-{[(5-chloro-2-furyl)carbonyl]amino}benzoate
- Ethyl 2-{[(5-methyl-2-furyl)carbonyl]amino}benzoate
- Ethyl 2-{[(5-nitro-2-furyl)carbonyl]amino}benzoate
Comparison: Ethyl 2-{[(5-bromo-2-furyl)carbonyl]amino}benzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, methyl, or nitro analogs. The bromine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, potentially leading to different biological activities and binding properties.
Properties
IUPAC Name |
ethyl 2-[(5-bromofuran-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c1-2-19-14(18)9-5-3-4-6-10(9)16-13(17)11-7-8-12(15)20-11/h3-8H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGALTGVOBQGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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